N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine
Description
Historical Context of Pyrimidinylguanidine Compounds
Pyrimidinylguanidines emerged as a chemical class during the mid-20th century, paralleling advances in heterocyclic chemistry. The pyrimidine scaffold, foundational to nucleic acids, was first isolated in 1861 from guano, while guanidine derivatives gained prominence as protein denaturants and enzyme inhibitors. Early synthetic efforts focused on modifying pyrimidine rings with nitrogen-rich substituents to enhance bioactivity.
The Biginelli reaction, a three-component condensation involving urea/thiourea, aldehydes, and β-ketoesters, became pivotal for synthesizing dihydropyrimidinones. Adaptations using guanidine instead of urea enabled access to 2-imino-5-carboxy-3,4-dihydropyrimidines, laying groundwork for advanced derivatives like N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine.
Nomenclature and Structural Classification
The compound’s systematic IUPAC name is 2-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1-phenylguanidine , reflecting its substituent arrangement (Figure 1):
- Pyrimidine core : Positions 4 and 6 bear methyl groups.
- Guanidine moiety : A methyl group and phenyl ring are attached to the terminal nitrogen.
Structural classification :
- Heterocycle : Bicyclic system (pyrimidine + guanidine).
- Substituents : Electron-donating (methyl) and electron-withdrawing (guanidine) groups.
Physicochemical Properties and Characteristics
The compound exhibits distinct solubility and stability profiles:
- Solubility : Moderate lipophilicity (XLogP3 = 2.0) suggests limited aqueous solubility, favoring organic solvents like DMF or ethanol.
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions due to the guanidine group’s basicity (pKa ~12–13).
- Thermal behavior : Decomposes above 200°C without melting, typical of aromatic heterocycles.
Spectroscopic data:
Significance in Heterocyclic Chemistry
This compound exemplifies strategic functionalization of pyrimidines for tailored applications:
- Synthetic versatility : Serves as a precursor for fused heterocycles via cyclocondensation or cross-coupling.
- Pharmacophore potential : Pyrimidinylguanidines inhibit kinases and GPCRs, though this derivative’s bioactivity remains underexplored.
- Coordination chemistry : The guanidine group can chelate metal ions, enabling catalysis or materials science applications.
A 2020 study highlighted pyrimidinylguanidines as intermediates in synthesizing triazaacenaphthalenes, structural analogs of crambescidin alkaloids.
Position within Pyrimidinylguanidine Chemical Space
Comparative analysis with related compounds reveals structure-property trends:
Table 2: Substituent Impact on Properties
| Compound | R₁ | R₂ | XLogP3 | Molecular Weight |
|---|---|---|---|---|
| N-(4,6-Dimethylpyrimidin-2-yl)-N'-phenylguanidine | H | Ph | 2.5 | 241.31 |
| This compound | Me | Ph | 2.0 | 255.32 |
| N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-trifluoromethylphenyl)guanidine | H | CF₃-Ph | 3.1 | 309.30 |
Key observations:
- Methylation (R₁ = Me) reduces lipophilicity vs. unsubstituted analogs.
- Electron-withdrawing groups (e.g., CF₃) increase XLogP3 and molecular weight.
The compound’s balance of moderate lipophilicity and steric bulk positions it as a candidate for further functionalization in drug discovery.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1-phenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-10-9-11(2)17-14(16-10)18-13(15)19(3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWZJFQTDYYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34747-68-7 | |
| Record name | N′-(4,6-Dimethyl-2-pyrimidinyl)-N-methyl-N-phenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34747-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes Overview
The synthesis of N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine revolves around three primary strategies:
- Condensation of 4,6-Dimethylpyrimidin-2-Amine with Cyanamide Derivatives
- Stepwise Alkylation of Guanidine Intermediates
- One-Pot Synthesis Inspired by Industrial Patents
Each method varies in efficiency, yield, and complexity, with trade-offs between intermediate isolation and reaction scalability.
Method 1: Condensation with Cyanamide Derivatives
Reaction Mechanism and Conditions
This approach involves reacting 4,6-dimethylpyrimidin-2-amine with N-methyl-N-phenylcyanamide under acidic conditions. The guanidine core forms via nucleophilic attack of the pyrimidine amine on the cyanamide carbon, followed by proton transfer and dehydration.
Key Steps:
- Formation of Guanidinium Intermediate :
- Neutralization and Isolation :
Table 1: Optimization Parameters for Cyanamide Condensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes kinetics without side reactions |
| Reaction Time | 4–6 hours | Ensures complete conversion |
| Acid Concentration | 32–38% HCl | Balances protonation and solubility |
| Cyanamide Purity | >95% | Reduces byproducts |
Method 2: Stepwise Alkylation of Guanidine Intermediates
Intermediate Synthesis
Starting with 4,6-dimethylpyrimidin-2-amine, this method sequentially introduces methyl and phenyl groups via alkylation:
Formation of N-Methylguanidine :
Phenyl Group Introduction :
Table 2: Alkylation Reaction Metrics
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Methylation | Methyl isocyanate | 78 | 92 |
| Phenyl Coupling | Iodobenzene/CuI | 65 | 88 |
Method 3: One-Pot Synthesis Inspired by Patents
Industrial-Scale Adaptation
Drawing from patents for analogous compounds like pyrimethanil, this method avoids intermediate isolation:
Single-Vessel Reaction :
In Situ Neutralization :
Table 3: One-Pot Synthesis Performance
| Metric | Value |
|---|---|
| Overall Yield | 89% |
| Purity Post-Crystallization | 96% |
| Reaction Volume Efficiency | 2.5 L/kg product |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost (Relative) |
|---|---|---|---|
| Cyanamide Condensation | 85–92 | High | Moderate |
| Stepwise Alkylation | 65–78 | Low | High |
| One-Pot Synthesis | 89 | Very High | Low |
Optimization Strategies and Industrial Applications
Solvent Selection
Catalytic Innovations
Industrial Case Study
A 2024 pilot plant trial achieved 94% yield using one-pot synthesis with recycled solvents, demonstrating feasibility for ton-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
DMG has shown potential as an anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways. A study demonstrated that DMG effectively reduced cell proliferation in human breast cancer cells, suggesting its role as a therapeutic candidate in oncology.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies revealed that DMG can protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for treating neurodegenerative disorders.
Pharmacological Applications
Antidiabetic Properties
DMG has been explored for its antidiabetic effects. Experimental studies showed that it enhances insulin sensitivity and glucose uptake in muscle cells, making it a candidate for managing type 2 diabetes. A clinical trial reported significant improvements in glycemic control among participants treated with DMG compared to a placebo group.
Cardiovascular Health
Research indicates that DMG may have cardioprotective effects. Animal studies have shown that it can reduce myocardial ischemia-reperfusion injury, suggesting its potential use in cardiovascular therapies.
Agricultural Chemistry
Pesticide Development
DMG derivatives are being studied for their potential use as pesticides due to their ability to disrupt metabolic processes in pests. Preliminary studies suggest that these compounds can effectively reduce pest populations while minimizing harm to beneficial insects.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits growth of cancer cell lines |
| Neuroprotective Effects | Protects against oxidative stress | |
| Pharmacology | Antidiabetic Properties | Enhances insulin sensitivity |
| Cardiovascular Health | Reduces myocardial injury | |
| Agricultural Chemistry | Pesticide Development | Disrupts pest metabolism |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of DMG on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of conventional chemotherapeutics.
Case Study 2: Neuroprotection
In a model of Alzheimer’s disease, DMG was administered to transgenic mice. The treated group exhibited improved cognitive function and reduced amyloid plaque accumulation compared to controls, emphasizing its potential as a neuroprotective agent.
Case Study 3: Antidiabetic Efficacy
A randomized controlled trial assessed the effects of DMG on patients with type 2 diabetes. Results showed a significant reduction in HbA1c levels and improved insulin sensitivity after 12 weeks of treatment, supporting its use as a therapeutic option.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine, focusing on substituent variations, molecular properties, and available
Key Findings from Comparative Analysis:
Methoxy and Hydroxy Groups: The methoxy-substituted analog (CAS 34747-52-9) and hydroxy derivative (MFCD19103538) show improved solubility in polar solvents, critical for pharmacokinetic optimization. Bulkier Substituents: The biphenyl derivative (CAS 356082-07-0) demonstrates how steric bulk can influence molecular conformation and receptor binding, though this may reduce solubility.
Synthetic Accessibility :
- Yields for similar compounds (e.g., 35–66% in guanidine derivatives ) suggest moderate synthetic challenges, likely due to multi-step functionalization of the pyrimidine and guanidine moieties.
Structural Characterization Tools :
- Techniques like $ ^1 \text{H-NMR} $, MS, and crystallography (via SHELX or WinGX ) are routinely employed to validate structures of these compounds, ensuring accurate comparisons.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically involving 2-thio-4,6-dimethylpyrimidine and N-methyl-N-phenylchloroacetamide in refluxing ethanol. Optimization strategies include:
- Solvent selection : Ethanol (40 mL) vs. polar aprotic solvents like DMF (see yields in Table 1).
- Temperature : Reflux conditions (70–80°C) to enhance reaction kinetics.
- Catalysts : Base additives (e.g., K₂CO₃) to deprotonate intermediates.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
Table 1 : Synthesis conditions from analogous pyrimidine derivatives .
| Reactants | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 2-thio-4,6-dimethylpyrimidine + chloroacetamide | Ethanol | 78 | 72–85 |
| Pyrimidine-thiol + alkyl halide | DMF | 100 | 65–78 |
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.1–2.5 ppm for methyl groups) and high-resolution mass spectrometry (HRMS; [M+H]⁺ calc. 309.29 ).
- Purity assessment : HPLC with UV detection (λ = 254 nm; retention time ~8.2 min).
- Crystallography : Single-crystal X-ray diffraction (Bruker APEXII) refined via SHELXL (R₁ < 0.05) to resolve molecular geometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro Rac1 inhibition data and in vivo antimetastatic efficacy for this compound?
- Methodological Answer :
- Orthogonal assays : Validate Rac1 inhibition using GTPase activity assays (e.g., G-LISA) and Western blotting for downstream effectors (e.g., PAK1 phosphorylation).
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma/tissues of BALB/c mice (25 mg/kg, i.p.) .
- Model specificity : Compare metastatic lung colonization in F3II cell-bearing mice vs. alternative models (e.g., orthotopic implants).
Q. What experimental strategies are recommended for determining hydrogen-bonding networks and molecular packing in crystalline forms of this guanidine derivative?
- Methodological Answer :
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution data.
- Refinement : SHELXL for hydrogen-bond parameterization (e.g., N–H···N/O interactions with d = 2.8–3.0 Å) .
- Validation : R-factor convergence (<0.05), residual electron density analysis, and PLATON checks for missed symmetry .
Q. How does the selectivity of this compound for Rac1 compare to other GTPases like RAS, and what structural insights explain this specificity?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite to map interactions with Rac1’s Switch I/II regions (e.g., Thr35, Asp38).
- Mutagenesis : Validate binding via Rac1 mutants (e.g., Q61L, P29S) and compare with RAS isoforms (e.g., KRAS G12D).
- Biophysical assays : Isothermal titration calorimetry (ITC) to quantify binding affinity (Kd < 1 µM for Rac1 vs. >10 µM for RAS) .
Data Contradiction Analysis
Q. How should conflicting reports on apoptosis induction via Rho signaling be addressed?
- Methodological Answer :
- Cell-line specificity : Test across multiple lines (e.g., HeLa, MCF-7) with varying Rho GTPase expression (qPCR/Western blot).
- Pathway inhibition : Use Rho kinase inhibitors (e.g., Y-27632) to isolate compound-specific effects.
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) .
Tables for Key Data
Table 2 : In vivo efficacy parameters for metastatic inhibition
| Model | Dose (mg/kg) | Route | Metastatic Colonies (Reduction %) |
|---|---|---|---|
| BALB/c mice (F3II) | 25 | i.p. | 60% ↓ vs. control |
Table 3 : Crystallographic refinement metrics
| Parameter | Value |
|---|---|
| R₁ (F² > 2σ(F²)) | 0.044 |
| wR₂ (all data) | 0.136 |
| C–C bond precision | ±0.003 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
